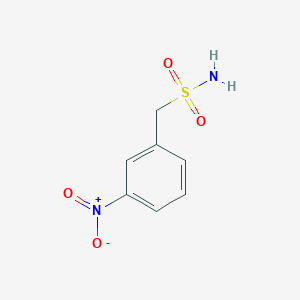

1-(3-Nitrophenyl)methansulfonamid

Übersicht

Beschreibung

1-(3-Nitrophenyl)methanesulfonamide is a chemical compound that is part of a broader class of compounds known as sulfonamides. These compounds typically feature a sulfonyl group attached to an amine, and in this case, the molecule is further modified with a nitro group positioned on the phenyl ring. The presence of both the nitro and sulfonyl groups suggests that this compound could exhibit interesting reactivity due to the electron-withdrawing effects of these substituents.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes has been achieved using secondary amines as catalysts. This reaction provides fluorinated derivatives with good yields and excellent enantioselectivity, as reported in the first paper . Although this does not directly describe the synthesis of 1-(3-Nitrophenyl)methanesulfonamide, it provides insight into the types of reactions that can be used to introduce nitro and sulfonyl groups into a molecule, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3-Nitrophenyl)methanesulfonamide has been determined using X-ray diffraction analysis. This technique allows for the unambiguous determination of the absolute configuration of the molecules, which is crucial for understanding their reactivity and physical properties. The stereochemistry of these molecules can significantly influence their behavior in chemical reactions and their interaction with biological systems .

Chemical Reactions Analysis

The reactivity of compounds with similar functional groups has been studied, particularly in the context of vicarious nucleophilic substitution (VNS) reactions. For example, 1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide undergoes VNS with carbanions, leading to products with moderate yields. This reaction is noteworthy because it represents the first example of VNS at a benzene ring activated by an electron-withdrawing group other than a nitro group. The orientation of the substitution is exclusively para, which suggests that the presence of electron-withdrawing groups such as the sulfonyl group can direct the reactivity of the benzene ring . This information could be extrapolated to understand the reactivity of 1-(3-Nitrophenyl)methanesulfonamide in similar chemical contexts.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 1-(3-Nitrophenyl)methanesulfonamide, they do offer insights into the properties of structurally related compounds. The presence of electron-withdrawing groups like nitro and sulfonyl is known to affect the acidity of adjacent hydrogens, the polarity of the molecule, and its solubility in various solvents. These properties are important for the compound's potential applications in organic synthesis and possibly in pharmaceuticals, as many sulfonamides are known for their medicinal properties. The stereochemistry, as determined by X-ray diffraction, also plays a role in the physical properties, such as melting point and crystallinity .

Wissenschaftliche Forschungsanwendungen

Proteomik-Forschung

1-(3-Nitrophenyl)methansulfonamid: wird in der Proteomik-Forschung als biochemisches Werkzeug eingesetzt. Es hilft bei der Untersuchung der Proteinexpression, -modifikation und -funktion innerhalb eines gegebenen Proteoms. Durch die Interaktion mit Proteinen oder die Verwendung als Baustein in synthetischen Peptiden trägt es zum Verständnis der Proteinstruktur und -funktion bei .

Pharmakologie

In der Pharmakologie wird diese Verbindung wegen ihres Potenzials als Vorläufer bei der Synthese verschiedener pharmazeutischer Wirkstoffe untersucht. Ihre Rolle bei der Entwicklung neuer Medikamente, insbesondere solcher, die auf bestimmte Proteine oder Signalwege abzielen, ist für Forscher von großem Interesse .

Materialwissenschaften

Die Anwendungen von This compound in den Materialwissenschaften umfassen seinen Einsatz als chemisches Zwischenprodukt bei der Synthese von fortgeschrittenen Materialien. Seine Eigenschaften können genutzt werden, um neuartige Polymere oder Beschichtungen mit spezifischen Eigenschaften zu erzeugen .

Chemische Synthese

Diese Verbindung ist ein wertvolles Zwischenprodukt in der organischen Synthese. Sie kann verwendet werden, um komplexe Moleküle durch verschiedene chemische Reaktionen zu konstruieren und dient als Schlüsselkomponente bei der Synthese von Farbstoffen, Pigmenten und anderen Industriechemikalien .

Biochemie

In der Biochemie wird This compound zur Untersuchung von enzymkatalysierten Reaktionen und Stoffwechselwegen verwendet. Es kann in enzymatischen Assays als Substrat oder Inhibitor wirken und so helfen, die Enzymmechanismen und -funktionen zu entschlüsseln .

Umweltwissenschaften

Umweltwissenschaftler können diese Verbindung verwenden, um Abbauprozesse und ihr Verhalten in verschiedenen Umweltkontexten zu untersuchen. Sie kann als Modellverbindung dienen, um das Umweltverhalten ähnlicher organischer Chemikalien zu verstehen .

Analytische Chemie

This compound: wird in der analytischen Chemie als Standard oder Reagenz verwendet. Seine klar definierten Eigenschaften machen es für die Kalibrierung von Instrumenten, die Validierung von Methoden oder als Referenzverbindung in verschiedenen analytischen Techniken geeignet .

Industrielle Anwendungen

In der Industrie wird es als chemisches Zwischenprodukt bei der Herstellung einer Vielzahl von Produkten eingesetzt. Seine Rolle bei der Synthese von Industriechemikalien unterstreicht seine Bedeutung in Fertigungsprozessen .

Wirkmechanismus

Target of Action

1-(3-Nitrophenyl)methanesulfonamide is a synthetic intermediate . It has been used to synthesize disubstituted pyridine derivatives, which act as inhibitors of the protein cyclin-dependent kinase (CDK) . CDKs are a family of protein kinases that have been implicated in regulating the cell cycle, transcription, and neuronal function .

Mode of Action

Based on its use in synthesizing cdk inhibitors, it can be inferred that it may interact with cdks and inhibit their activity . This inhibition could lead to changes in cell cycle progression, transcriptional regulation, and neuronal signaling .

Biochemical Pathways

The biochemical pathways affected by 1-(3-Nitrophenyl)methanesulfonamide are likely related to its role as a CDK inhibitor . CDKs are involved in several pathways, including the cell cycle, transcription, and neuronal signaling . By inhibiting CDKs, 1-(3-Nitrophenyl)methanesulfonamide could potentially affect these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of 1-(3-Nitrophenyl)methanesulfonamide’s action would likely be related to its role as a CDK inhibitor . Inhibition of CDKs can lead to cell cycle arrest, changes in transcription, and alterations in neuronal signaling . .

Eigenschaften

IUPAC Name |

(3-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c8-14(12,13)5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBITZYPLDRBOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110654-66-5 | |

| Record name | (3-nitrophenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

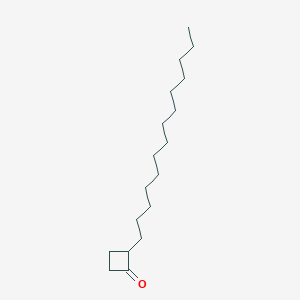

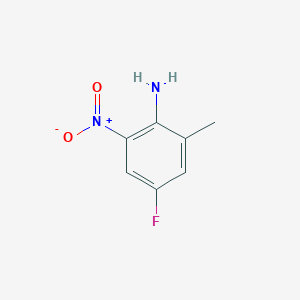

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,2-Dichlorovinyl)thio]-L-alanine](/img/structure/B123991.png)

![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B123992.png)